Medicinal chemists often find that primary 2-aminopyrimidine hinge binders (2 HBDs) compromise cellular permeability. 4,6-Difluoro-N-methylpyrimidin-2-amine provides a direct replacement with only 1 HBD, predicted to improve Caco-2 permeability by 2-5 fold.
• 1 HBD (vs. 2) - enhances passive membrane permeability and oral absorption potential
• Dual 4,6-F substitution - increases metabolic stability vs. chloro analogs; activates ring toward selective SNAr at 4-/6-positions
• MW 145.11 Da - meets rule-of-three fragment criteria; higher ligand efficiency than N-ethyl (159.14) or dichloro (178.02) analogs
Molecular FormulaC5H5F2N3
Molecular Weight145.11 g/mol
CAS No.165258-57-1
Cat. No.B064436
⚠ Attention: For research use only. Not for human or veterinary use.
4,6-Difluoro-N-methylpyrimidin-2-amine is a fluorinated 2-aminopyrimidine derivative that carries two electron-withdrawing fluorine atoms at the 4- and 6-positions and an N-methyl substituent on the 2-amine . The compound (C₅H₅F₂N₃, MW 145.11) has calculated physicochemical properties including a density of 1.399 g/cm³, a boiling point of 217.25 °C, a flash point of 85.19 °C and a refractive index of 1.53 . It serves as a versatile synthetic intermediate in programs targeting kinases, GPCRs and other disease-relevant proteins where the fluorine atoms enhance metabolic stability and the N-methyl group modulates lipophilicity and hydrogen-bonding capacity .
Fluorinated 2-Aminopyrimidine Scaffold
Use contextKinase / GPCR probe synthesis intermediate
Fit noteSupports lead-like property tuning; review metabolic stability context
4,6-Difluoro-N-methylpyrimidin-2-amine vs. Generic Analogs
While 4,6-difluoropyrimidin-2-amine (primary amine), 4,6-dichloro-N-methylpyrimidin-2-amine and N-ethyl-4,6-difluoropyrimidin-2-amine share the pyrimidine core, the specific N-methyl-4,6-difluoro substitution pattern delivers a distinct physicochemical and pharmacological profile that cannot be reproduced by simple analog interchange . The N-methyl group reduces the hydrogen-bond donor count from 2 to 1 relative to the primary amine, a change that directly impacts passive membrane permeability and oral absorption potential . Concurrently, the dual fluorine substitution increases metabolic stability compared to chloro analogs while avoiding the higher molecular weight and lipophilicity penalty of the N-ethyl derivative [1]. Because no single alternative combines precisely one N–H donor, two metabolically inert fluorine atoms and the minimal N-alkyl group, generic substitution risks altering potency, selectivity, pharmacokinetics or synthetic reactivity in ways that are difficult to predict a priori .
Substitution
Replacing N-methyl, 4,6-difluoro with generic analogs may shift permeability and metabolic stability profile.
Primary amine vs. N-methyl
HBD count reduction (2→1) may not transfer directly; primary amine analog can alter oral absorption context.
N-ethyl vs. N-methyl
Higher lipophilicity penalty and MW increase may diverge from lead-like property window; N-ethyl analog requires separate validation.
Dichloro vs. difluoro
Metabolic lability of C–Cl bonds may differ from fluorine context; dichloro analog may not reproduce metabolic stability ranking.
[1] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. (Review on metabolic stability of fluoro vs. chloro aromatics). View Source
The N-methyl derivative exhibits a markedly lower boiling point than the unsubstituted 4,6-difluoropyrimidin-2-amine, reflecting reduced polarity and intermolecular hydrogen bonding . This property can simplify solvent removal during synthesis and influence formulation decisions.
Boiling point vs. primary amineData to verify
217.25 °C vs. 270.7 °C (analog)
Δ = –53.45 °C (19.7% lower)
Supports synthesis-workflow and solvent-removal context review.
4,6-Difluoropyrimidin-2-amine (CAS 675-11-6): 270.7 °C
Quantified Difference
Δ = –53.45 °C (19.7 % lower)
Conditions
Calculated values; ChemBlink (target) and Pinpools (comparator) databases
Why This Matters
A 53 °C lower boiling point can reduce energy costs during distillation and lower thermal stress on the compound, factors that directly influence procurement and scale-up economics.
Physicochemical propertyPurificationFormulation
Flash Point Reduction & Safety
N-Methylation significantly lowers the flash point compared to the primary amine precursor, indicating a higher flammability hazard that must be managed during storage and transport .
Flash point vs. primary amineData to verify
85.19 °C vs. 117.5 °C (analog)
Δ = –32.31 °C (27.5% lower)
Reported flammability-hazard context for storage and transport review.
Calculated values; cross-database comparison, verify with experimental flash-point determination.
SafetyStorageTransport
Evidence Dimension
Flash point (predicted)
Target Compound Data
85.19 °C
Comparator Or Baseline
4,6-Difluoropyrimidin-2-amine: 117.5 °C
Quantified Difference
Δ = –32.31 °C (27.5 % lower)
Conditions
Calculated values; ChemBlink (target) and Pinpools (comparator) databases
Why This Matters
A 32 °C lower flash point moves the compound into a different flammability class, requiring specific storage conditions and shipping protocols that directly affect total cost of ownership.
SafetyStorageTransport
Reduced H-Bond Donors, Better Permeability
The N-methyl substitution reduces the number of hydrogen-bond donors (HBD) from 2 in the primary amine to 1, a change that medicinal chemistry rules (e.g., Lipinski's Rule of Five) associate with improved passive membrane permeability and oral absorption potential [1][2].
H-bond donor countClass-level inference
1 HBD (target) vs. 2 HBD (primary amine)
Δ = –1 HBD (50% reduction)
May support permeability and oral absorption potential screening context.
Class-level inference from drug-likeness rules; review with measured logD / Caco-2 data.
Structural analysis; applicable to in-silico drug-likeness filters
Why This Matters
Each hydrogen-bond donor removed can increase logD by ~0.5–1.0 units and improve Caco-2 permeability by 2–5 fold, directly impacting the probability of achieving oral activity in lead optimization programs.
Drug-likenessPermeabilityOral bioavailability
[1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
[2] Veber, D.F.; Johnson, S.R.; Cheng, H.-Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
Lower Molecular Weight vs. Analogs
4,6-Difluoro-N-methylpyrimidin-2-amine (MW 145.11) offers a favorable molecular weight for fragment-based or lead-like screening libraries compared to bulkier analogs . The N-ethyl derivative adds 14 Da and the dichloro analog adds 33 Da, with the latter also introducing metabolically labile C–Cl bonds [1].
Molecular weight vs. analogsCross-study comparable
145.11 g/mol (target) vs. 159.14 (N-ethyl), 178.02 (dichloro)
Δ = –14.03 g/mol vs. N-ethyl; Δ = –32.91 g/mol vs. dichloro
Reported ligand-efficiency and lead-like property context; supports fragment library screening fit.
Structural comparison using vendor-reported formulas; verify identity and purity independently.
Δ = –14.03 g/mol vs. N-ethyl; Δ = –32.91 g/mol vs. dichloro
Conditions
Structural comparison using vendor-reported molecular formulas
Why This Matters
Lower molecular weight correlates with higher ligand efficiency indices, and every 10 Da increase can reduce passive permeability by ~0.5 log units; the methyl-fluoro combination thus maximizes pharmacological efficiency while minimizing molecular bulk.
When a medicinal chemistry program identifies a 2-aminopyrimidine hinge-binding scaffold but the primary amine (2 HBD) compromises cellular permeability, 4,6-difluoro-N-methylpyrimidin-2-amine provides a direct replacement with only 1 HBD . The quantitative reduction in HBD count is predicted to improve Caco‑2 permeability by 2–5 fold without introducing the steric bulk of an N‑ethyl group or the metabolic liability of a chloro substituent .
Fragment-Based Drug Discovery
With a molecular weight of 145.11 Da and a single hydrogen‑bond donor, this compound meets the ‘rule of three’ criteria for fragment libraries . Its lower molecular weight compared to the N‑ethyl (159.14 Da) and dichloro (178.02 Da) analogs ensures higher ligand efficiency and leaves more room for subsequent chemical elaboration .
Late-Stage Functionalization Building Block
The 4,6-difluoro substitution pattern activates the pyrimidine ring toward nucleophilic aromatic substitution while the N‑methyl group protects the 2‑amine from undesired side reactions . This differentiated reactivity allows chemists to selectively functionalize the 4‑ or 6‑position in the presence of the 2‑(methylamino) group, a synthetic option not available with the primary amine analog .
Volatile Agrochemical Discovery
The lower boiling point (217.25 °C) and flash point (85.19 °C) relative to the primary amine analog indicate higher volatility, which can be advantageous for fumigant or volatile-contact agrochemical candidates where precise vapor pressure control is desired .
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